molecular formula C15H21ClN2O2 B14493575 7-Acetamido-N-(4-chlorophenyl)heptanamide CAS No. 63329-97-5

7-Acetamido-N-(4-chlorophenyl)heptanamide

Cat. No.: B14493575
CAS No.: 63329-97-5
M. Wt: 296.79 g/mol
InChI Key: UBFRODWPBQWALO-UHFFFAOYSA-N
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Description

7-Acetamido-N-(4-chlorophenyl)heptanamide is an organic compound belonging to the class of fatty amides It is characterized by the presence of an acetamido group and a chlorophenyl group attached to a heptanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetamido-N-(4-chlorophenyl)heptanamide typically involves the acylation of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then subjected to a reaction with heptanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Acetamido-N-(4-chlorophenyl)heptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

7-Acetamido-N-(4-chlorophenyl)heptanamide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Acetamido-N-(4-chlorophenyl)heptanamide involves its interaction with specific molecular targets and pathways. The acetamido and chlorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the heptanamide backbone.

    4-Chloroacetanilide: Another related compound with a similar acetamido and chlorophenyl structure.

Uniqueness

7-Acetamido-N-(4-chlorophenyl)heptanamide is unique due to its extended heptanamide chain, which imparts distinct physicochemical properties and biological activities compared to its simpler analogs. This extended structure may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

63329-97-5

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

7-acetamido-N-(4-chlorophenyl)heptanamide

InChI

InChI=1S/C15H21ClN2O2/c1-12(19)17-11-5-3-2-4-6-15(20)18-14-9-7-13(16)8-10-14/h7-10H,2-6,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

UBFRODWPBQWALO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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